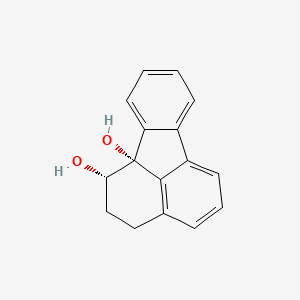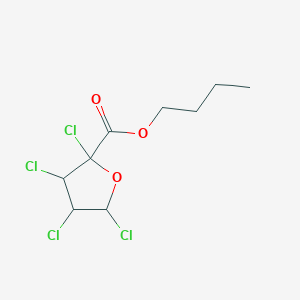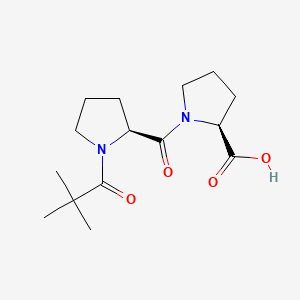
N-Pivaloylprolylproline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-Pivaloylprolylproline is a synthetic compound that belongs to the class of proline derivatives It is characterized by the presence of a pivaloyl group attached to the nitrogen atom of the proline molecule
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Pivaloylprolylproline typically involves the reaction of proline with pivaloyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure the selective formation of the desired product. The general reaction scheme is as follows:
Proline+Pivaloyl Chloride→this compound+HCl
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography.
化学反应分析
Types of Reactions
N-Pivaloylprolylproline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The pivaloyl group can be substituted with other acyl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Acyl substitution reactions often involve acyl chlorides and a base like pyridine.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce various reduced forms of the compound.
科学研究应用
N-Pivaloylprolylproline has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential effects on biological systems, particularly in protein folding and stability.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role in drug delivery systems.
Industry: It is used in the development of novel materials and as a precursor in the synthesis of other valuable compounds.
作用机制
The mechanism of action of N-Pivaloylprolylproline involves its interaction with specific molecular targets, such as enzymes or receptors. The pivaloyl group can influence the compound’s binding affinity and specificity, thereby modulating its biological activity. The exact pathways and targets depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
N-Acetylprolylproline: Similar in structure but with an acetyl group instead of a pivaloyl group.
N-Benzoylprolylproline: Contains a benzoyl group, offering different chemical and biological properties.
N-Formylprolylproline: Features a formyl group, which affects its reactivity and applications.
Uniqueness
N-Pivaloylprolylproline is unique due to the presence of the bulky pivaloyl group, which imparts distinct steric and electronic properties. This uniqueness makes it valuable in specific applications where these properties are advantageous, such as in the stabilization of certain protein structures or in the development of specialized materials.
属性
CAS 编号 |
84930-21-2 |
|---|---|
分子式 |
C15H24N2O4 |
分子量 |
296.36 g/mol |
IUPAC 名称 |
(2S)-1-[(2S)-1-(2,2-dimethylpropanoyl)pyrrolidine-2-carbonyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C15H24N2O4/c1-15(2,3)14(21)17-9-4-6-10(17)12(18)16-8-5-7-11(16)13(19)20/h10-11H,4-9H2,1-3H3,(H,19,20)/t10-,11-/m0/s1 |
InChI 键 |
WJXOTTUHZOFVGV-QWRGUYRKSA-N |
手性 SMILES |
CC(C)(C)C(=O)N1CCC[C@H]1C(=O)N2CCC[C@H]2C(=O)O |
规范 SMILES |
CC(C)(C)C(=O)N1CCCC1C(=O)N2CCCC2C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


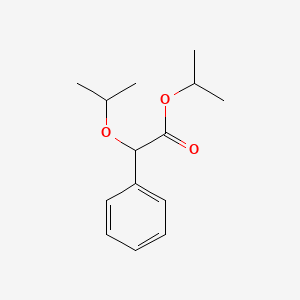
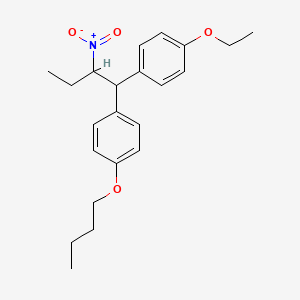
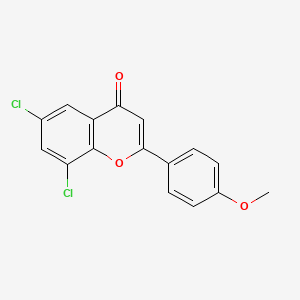
![4-{[(1-Benzothiophen-3-yl)methyl]sulfanyl}-1-butyl-1H-imidazo[4,5-c]pyridine](/img/structure/B14410606.png)
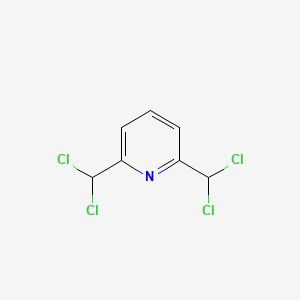
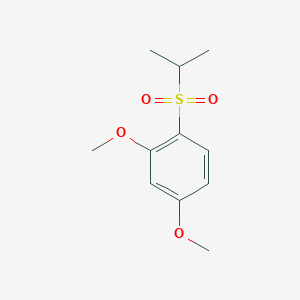

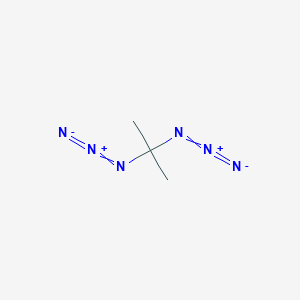

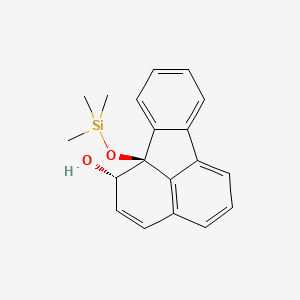
![N,N'-(Butane-1,4-diyl)bis[3-(benzyloxy)-4-methyl-2-nitrobenzamide]](/img/structure/B14410672.png)

